molecular formula C14H20N2O3 B2970129 2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone CAS No. 345991-01-7

2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone

Cat. No. B2970129
M. Wt: 264.325
InChI Key: BWFSJJCYHKBKSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone” is a complex organic molecule. It contains an amino group (-NH2), a morpholino group (a six-membered ring containing nitrogen), and an ethanone group (a two-carbon chain with a carbonyl group). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholino group could introduce some degree of ring strain, potentially affecting the compound’s reactivity .


Chemical Reactions Analysis

The amino and morpholino groups in this compound could act as nucleophiles, reacting with electrophiles. The carbonyl group could also undergo various reactions, such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it more soluble in polar solvents .

Scientific Research Applications

Beta-adrenoceptor Stimulant Properties

Research has shown compounds structurally related to "2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone" have potential as beta-adrenoceptor stimulants. These compounds have been tested on the heart and circulation of dogs, demonstrating potent agonist properties and selectivity for the heart relative to blood vessels. This suggests their utility in cardiac stimulant applications (Barlow, Main, & Snow, 1981).

Src Kinase Activity Inhibition

Another study optimized analogs of a compound closely related to "2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone" for their inhibition of Src kinase activity. These analogs demonstrated potent inhibition of Src kinase activity and Src-mediated cell proliferation, indicating their potential as cancer therapeutics (Boschelli et al., 2001).

Anti-oxidant Activity

A study on the synthesis of new α-aminophosphonates using "2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone" and related compounds under microwave irradiation showed higher antioxidant activity compared to standards. This highlights the potential of these compounds in antioxidant applications (Reddy et al., 2016).

Anti-inflammatory Activity

Compounds synthesized from "2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone" demonstrated significant anti-inflammatory activity in albino rats. This suggests their potential use in developing new anti-inflammatory drugs (Helal et al., 2015).

Chemical Synthesis and Medicinal Applications

The compound and its derivatives are key intermediates in the synthesis of various pharmacologically active molecules, such as anticoagulants like rivaroxaban. This underscores its importance in the development of new therapeutic agents (Lingyan et al., 2011).

Safety And Hazards

Without specific safety data for this compound, it’s difficult to provide accurate information on its potential hazards. As with any chemical, appropriate safety precautions should be taken when handling it to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be explored for use in various fields, such as medicinal chemistry or materials science .

properties

IUPAC Name

2-(4-amino-2,6-dimethylphenoxy)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10-7-12(15)8-11(2)14(10)19-9-13(17)16-3-5-18-6-4-16/h7-8H,3-6,9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFSJJCYHKBKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)N2CCOCC2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone

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